molecular formula C19H15ClN2O2S B2719187 Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-54-9

Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B2719187
CAS No.: 477854-54-9
M. Wt: 370.85
InChI Key: YGCXQMDUJNCZNN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 477854-54-9, MDL: MFCD02083175) is a pyrimidine derivative with the molecular formula C₁₉H₁₅ClN₂O₂S and a molecular weight of 370.86 g/mol . The compound features a pyrimidine core substituted at the 2-position with a phenyl group and at the 4-position with a 3-chlorophenylsulfanyl moiety, while the 5-position is esterified with an ethyl carboxylate group. Its structure has been validated using crystallographic tools such as the SHELX software suite , ensuring precise geometric and electronic characterization.

Pyrimidine derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and tunable electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-21-17(13-7-4-3-5-8-13)22-18(16)25-15-10-6-9-14(20)11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCXQMDUJNCZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorothiophenol with ethyl 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate has been investigated for its antimicrobial and antitumor properties. Research indicates that compounds containing pyrimidine moieties can exhibit significant activity against various cancer cell lines due to their ability to interfere with nucleic acid synthesis and cell division.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrimidinecarboxylates, including this compound, showed promising results in inhibiting the growth of human cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in DNA replication .

Agrochemical Applications

The compound has potential uses in the agrochemical sector as a pesticide or herbicide . Its structural similarity to known phytotoxic agents suggests it may disrupt plant growth or pest metabolism.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists showed that similar pyrimidine derivatives exhibited selective herbicidal activity against certain weed species while being safe for crops. This indicates a pathway for developing new herbicides with reduced environmental impact .

Material Science

In material science, this compound can be utilized as a precursor for synthesizing novel polymers or coatings due to its reactive functional groups.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating polymer blends that exhibit enhanced thermal stability and mechanical properties. The incorporation of pyrimidine units into polymer matrices resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Positional Isomers of Chlorophenyl Substituents

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 400076-28-0) shares the same molecular formula and weight as the target compound but differs in the position of the chlorine atom on the phenyl ring (2-chloro vs. 3-chloro). This positional isomerism alters steric and electronic profiles:

  • Reactivity : Meta-substituted chloro groups (3-position) generally offer better resonance stabilization than ortho-substituted (2-position) analogues, which could influence stability in synthetic pathways .

Substitution of Chlorine with Methyl or Methoxy Groups

Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (CAS: 1803598-76-6) replaces the 3-chlorophenyl group with a 3-methylphenyl group. Key differences include:

  • Electronic Properties : Methyl is electron-donating, contrasting with chlorine’s electron-withdrawing nature. This may reduce electrophilicity at the pyrimidine core, impacting reactivity in nucleophilic substitutions .

Similarly, Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 339019-54-4) introduces a methoxy group at the 4-position of the chlorophenyl ring. The methoxy group’s electron-donating resonance effects could modulate electronic density on the pyrimidine, altering binding affinities in enzymatic assays .

Variation in Pyrimidine Substituents

Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 339019-54-4) substitutes the 2-phenyl group with a methylsulfanyl group. This change:

  • Alters Electronic Environment : Sulfur’s polarizability may enhance interactions with metal catalysts in synthetic applications .

Ethyl 4-{3-[(4-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 477732-16-4) introduces a 4-chlorobenzoylamino-phenoxy group. The amide linkage enables hydrogen bonding, which is absent in the target compound, suggesting higher specificity in protein-ligand interactions .

Fluorinated Analogues

Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS: 478079-36-6) incorporates a fluorine atom, known to enhance metabolic stability and bioavailability in drug candidates. Fluorine’s electronegativity may also strengthen dipole-dipole interactions in crystal packing .

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 477854-54-9 C₁₉H₁₅ClN₂O₂S 370.86 3-chlorophenylsulfanyl, phenyl Electron-withdrawing Cl enhances reactivity
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 400076-28-0 C₁₉H₁₅ClN₂O₂S 370.86 2-chlorophenylsulfanyl, phenyl Steric hindrance at ortho position
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 1803598-76-6 C₂₀H₁₈N₂O₂S 362.44 4-methylphenylsulfanyl, phenyl Increased lipophilicity
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 339019-54-4 C₁₅H₁₄ClN₂O₂S₂ 372.91 2-chlorophenylsulfanyl, methylsulfanyl Enhanced solubility

Research Implications

  • Drug Design : Substitutions like methoxy or fluorine improve pharmacokinetic profiles, as seen in docking studies using AutoDock4 .
  • Materials Science : Electron-withdrawing groups (e.g., Cl) may optimize charge transport in organic semiconductors.
  • Synthetic Chemistry : Steric and electronic variations guide regioselectivity in cross-coupling reactions.

Biological Activity

Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiviral research. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H15_{15}ClN2_{2}O2_{2}S
  • Molecular Weight : 370.86 g/mol
  • CAS Number : 477854-54-9

Anticancer Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures inhibit cell proliferation and induce apoptosis in human cancer cell lines such as M-HeLa (cervical carcinoma) and HuTu 80 (duodenal adenocarcinoma) .

Case Study:
In a comparative study, the compound demonstrated an IC50_{50} value comparable to established chemotherapeutic agents like Doxorubicin and Sorafenib, indicating its potential as a viable anticancer agent. The mechanism involved the inhibition of DNA synthesis and the induction of DNA damage, leading to increased apoptosis rates in treated cells .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundM-HeLa15DNA damage induction
DoxorubicinM-HeLa10Topoisomerase inhibition
SorafenibM-HeLa12Multi-target kinase inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

Research Findings:
A study conducted on various derivatives of pyrimidine indicated that those with electron-withdrawing groups, such as the chlorophenyl sulfanyl group present in this compound, showed enhanced antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in critical signaling pathways related to cell proliferation.
  • DNA Interaction : It has been shown to cause DNA strand breaks, which leads to apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, preventing cancer cells from dividing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-[(3-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogen atom (e.g., chlorine) at the pyrimidine C4 position with 3-chlorobenzenethiol. For example, in Referential Example 1 ( ), ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate reacts with 3-chloro-4-methoxybenzylamine in dichloromethane. Catalysts like triethylamine or sodium carbonate can enhance reactivity. Optimization includes solvent selection (polar aprotic solvents for better nucleophilicity), temperature control (room temperature to 80°C), and monitoring via TLC/HPLC. Side reactions (e.g., over-substitution) can be minimized by stoichiometric control .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substituent positions (e.g., phenyl vs. 3-chlorophenyl groups) and ester functionality.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (e.g., calculated vs. observed m/z).
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms stereochemistry. For example, SHELX programs ( ) refine structures using TWIN commands for twinned crystals, ensuring accurate disorder modeling (e.g., as in , where R = 0.054). Data collection at 298 K with Cu-Kα radiation is typical .

Q. What computational tools predict the compound’s reactivity and electronic properties?

  • Methodology : Multiwfn ( ) calculates frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. Electrostatic potential maps (ESP) reveal regions prone to hydrogen bonding. For instance, the sulfur atom in the sulfanyl group may exhibit high electron density, influencing binding in drug-target interactions. Density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometry for subsequent analysis .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s interaction with biological targets?

  • Methodology : AutoDock4 ( ) simulates ligand-receptor binding. Flexible sidechains in the receptor (e.g., active-site residues) improve docking accuracy. Parameters include Lamarckian genetic algorithms (50 runs), grid boxes centered on known binding sites, and scoring via binding energy (ΔG). For example, if targeting a kinase, validate docking poses with MD simulations and compare inhibition constants (Ki) to experimental IC50 values .

Q. How to address crystallographic disorder in the compound’s structure during refinement?

  • Methodology : In SHELXL ( ), use PART instructions to model disordered groups (e.g., ethyl ester rotation). Apply ISOR/SADI restraints to maintain reasonable geometry. For severe disorder (e.g., ’s 0.182 wR factor), twin refinement (TWIN/BASF commands) or alternative space groups may resolve ambiguities. Validate with R1 convergence (< 0.05) and CheckCIF/PLATON .

Q. What strategies resolve contradictions in regioselectivity during sulfanyl group introduction?

  • Methodology : Competing substitution at C2 vs. C4 pyrimidine positions can occur. Control via steric/electronic factors:

  • Steric : Bulky substituents at C2 (e.g., phenyl) direct thiol attack to C4.
  • Electronic : Electron-withdrawing groups (e.g., ester at C5) activate C4 for nucleophilic substitution.
  • Kinetic vs. Thermodynamic : Low-temperature reactions favor kinetic (C4) products. Confirm via LC-MS and 1H^1H NMR coupling constants .

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